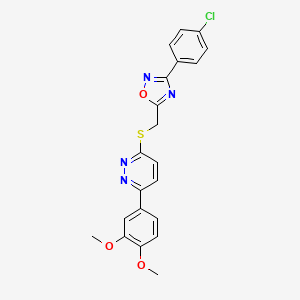

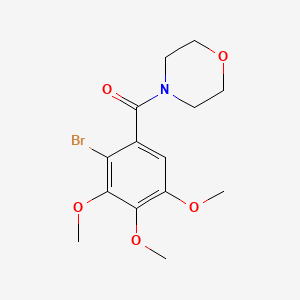

![molecular formula C15H13NO3 B2449648 2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 6914-97-2](/img/structure/B2449648.png)

2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Overview

Description

“2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a chemical compound . It has been evaluated as an antitumor agent . Its molecular formula is C15H13NO3 .

Synthesis Analysis

The synthesis of isoquinoline-1,3(2H,4H)-dione compounds has attracted extensive attention from synthetic chemists . They aim to find simple, mild, green, and efficient synthetic methods . A series of ten N-(hydroxyalkyl) naphthalimides, including “2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione”, were prepared following an established procedure .Molecular Structure Analysis

The molecular structure of “2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is represented by the molecular formula C15H13NO3 .Chemical Reactions Analysis

The compound has shown significant cytotoxicity in 8 out of 13 cell lines employed . It induced cell cycle arrest and apoptosis . It also significantly inhibited DNA and RNA synthesis in S-180 .Physical And Chemical Properties Analysis

The average mass of the compound is 255.269 Da and the mono-isotopic mass is 255.089539 Da .Scientific Research Applications

- Isoquinoline derivatives have shown promise as potential anticancer agents. Researchers investigate their ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways .

- Isoquinolines have been studied for their neuroprotective properties. They may help prevent neurodegenerative diseases by modulating neurotransmitter systems, reducing oxidative stress, and promoting neuronal survival .

- Isoquinolines often exhibit anti-inflammatory effects. Researchers explore their potential in managing inflammatory conditions, such as arthritis, by inhibiting pro-inflammatory cytokines and enzymes .

- Isoquinolines have demonstrated antimicrobial activity against bacteria, fungi, and parasites. Investigating this derivative’s effectiveness against specific pathogens could lead to novel antimicrobial agents .

- Isoquinolines may act as analgesics by modulating pain perception pathways. Researchers study their potential to alleviate pain and improve quality of life for patients .

- Isoquinolines can influence neurotransmitter systems in the brain. Researchers explore their psychopharmacological effects, including potential antidepressant, anxiolytic, or cognition-enhancing properties .

Anticancer Properties

Neuroprotective Effects

Anti-Inflammatory Activity

Antimicrobial Applications

Analgesic and Antinociceptive Effects

Psychopharmacological Investigations

Mechanism of Action

Future Directions

Isoquinoline-1,3(2H,4H)-dione compounds have attracted extensive attention from synthetic chemists . They aim to find simple, mild, green, and efficient synthetic methods . This suggests that there is ongoing research in this area, and future directions may include the development of new synthetic methods and further exploration of the compound’s potential uses.

properties

IUPAC Name |

2-(3-hydroxypropyl)benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-9-3-8-16-14(18)11-6-1-4-10-5-2-7-12(13(10)11)15(16)19/h1-2,4-7,17H,3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOPSCVGIXLTNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2449565.png)

![2-amino-N-[(2-chlorophenyl)methyl]-6-methylbenzene-1-sulfonamide](/img/structure/B2449566.png)

![4-[(cyclopropylcarbonyl)amino]-N-(4-methylcyclohexyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2449569.png)

![2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide](/img/structure/B2449574.png)

![6-Ethyl-5-fluoro-N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2449577.png)

![2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2449583.png)

![(1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2449584.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2449586.png)

![3-(1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2449588.png)